4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Catalog No.
S1902493
CAS No.
212555-28-7
M.F
C20H26N2O4S2
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylami...

CAS Number

212555-28-7

Product Name

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

IUPAC Name

4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1

InChI Key

FIAAGQKYVFEMGC-PMACEKPBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C

Description

The exact mass of the compound 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Origin: SKI-II is a small molecule synthesized in a laboratory setting [].
  • Significance: SKI-II acts as an inhibitor of sphingosine kinase, an enzyme involved in cellular signaling pathways important for cancer cell growth and survival [].

Molecular Structure Analysis

SKI-II possesses a complex structure with several key features:

  • Central cyclohexyl ring: This ring has a specific stereochemistry (1S,2S), meaning the two substituent groups are positioned in a particular spatial arrangement [].
  • Sulfonamide groups: Two sulfonamide groups (SO2NHR) are present, one attached to the cyclohexyl ring and another to the benzene ring. These groups can form hydrogen bonds with other molecules and contribute to the overall shape and polarity of the molecule [].
  • Methyl groups: Two methyl groups (CH3) are attached to the molecule, potentially influencing its lipophilicity (fat solubility) and interactions with biological membranes [].

Chemical Reactions Analysis

The specific synthesis of SKI-II is not publicly available, as it might be proprietary information. However, the general reaction scheme for synthesizing sulfonamides can be applied. This likely involves the reaction between a sulfonyl chloride and a cyclohexyl amine derivative, followed by further functionalization steps to introduce the methyl groups and the other benzene ring with the sulfonamide group [].


Physical And Chemical Properties Analysis

  • Solid state: Due to the presence of multiple polar groups, SKI-II is likely a solid at room temperature.
  • Solubility: The molecule may have moderate solubility in organic solvents due to the presence of both polar and non-polar groups. Its solubility in water is likely to be low due to the presence of the charged sulfonamide groups.
  • Stability: The sulfonamide bonds are generally stable, suggesting SKI-II might be stable under physiological conditions.

SKI-II acts as a potent inhibitor of sphingosine kinase, an enzyme crucial for the production of sphingosine-1-phosphate (S1P) in cells []. S1P is a signaling molecule involved in various cellular processes, including cell growth, survival, and migration. By inhibiting sphingosine kinase, SKI-II disrupts S1P production, leading to the suppression of these processes in cancer cells and potentially promoting cell death (apoptosis) [].

  • The presence of sulfonamide groups suggests potential allergic reactions in some individuals.
  • As with many anti-cancer agents, SKI-II might have cytotoxic (cell-killing) effects and should be handled with care in a research setting.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)

Dates

Modify: 2023-08-16

Explore Compound Types